![molecular formula C21H16ClN5O4 B2939241 Methyl 2-(2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamido)benzoate CAS No. 1021020-59-6](/img/structure/B2939241.png)
Methyl 2-(2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamido)benzoate is a synthetic organic compound notable for its complex molecular structure and diverse chemical properties. This compound is of significant interest in various fields, including medicinal chemistry, due to its unique functional groups and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Methyl 2-(2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamido)benzoate involves multiple steps, starting from the appropriate precursors:
Formation of the pyrazolo[1,5-d][1,2,4]triazin-1-yl core: This typically requires the cyclization of hydrazine derivatives with appropriate nitrile intermediates under controlled conditions.
Introduction of the 4-chlorophenyl group: Achieved through electrophilic aromatic substitution reactions, often utilizing chlorinating agents.
Acetylation: Acetamido groups are introduced using acetic anhydride in the presence of catalysts.
Esterification: Finally, the methyl ester is formed via Fischer esterification using methanol and an acid catalyst.
Industrial Production Methods
On an industrial scale, the synthesis would employ scalable reactions and might involve continuous flow techniques to ensure consistent yields and purity. Factors such as reaction temperature, solvent choice, and purification methods are optimized to maximize efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoate ester and pyrazole ring.
Reduction: Reduction can modify the keto group within the pyrazole structure.
Substitution: The chlorophenyl group is a site for nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Utilizing agents like potassium permanganate or hydrogen peroxide under controlled temperatures.
Reduction: Commonly employing reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Conducted using strong nucleophiles under basic conditions, such as sodium methoxide.
Major Products Formed
These reactions yield a variety of derivatives, which can be isolated and characterized for further use in synthetic or medicinal chemistry.
Scientific Research Applications
Chemistry
The compound serves as a precursor or intermediate in the synthesis of more complex molecules.
Biology
Its structure suggests potential as a biochemical probe or lead compound in drug discovery.
Medicine
Research explores its use in developing therapeutic agents, given its structural similarity to known pharmacophores.
Industry
The compound's reactivity is harnessed in creating specialty chemicals and materials.
Mechanism of Action
Methyl 2-(2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamido)benzoate operates by interacting with specific molecular targets such as enzymes or receptors, modulating their activity through binding at active sites or altering their conformation. Pathways involved in its biological activity might include signal transduction, cellular metabolism, or gene expression regulation.
Comparison with Similar Compounds
When compared to similar compounds, such as:
Methyl 2-(2-(8-(phenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamido)benzoate
Ethyl 2-(2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamido)benzoate
Methyl 2-(2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamido)benzoate stands out due to the presence of the 4-chlorophenyl group, which imparts unique electronic and steric properties, enhancing its reactivity and potential biological activity.
It's not every day you come across such a compound! Dive deeper into any section, and you'll uncover even more fascinating details. Let's take a journey through chemistry together!
Properties
IUPAC Name |
methyl 2-[[2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O4/c1-31-21(30)15-4-2-3-5-16(15)24-19(28)11-26-20(29)18-10-17(25-27(18)12-23-26)13-6-8-14(22)9-7-13/h2-10,12H,11H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGDXQQOZSAGLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4,7,8-Trimethylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2939159.png)
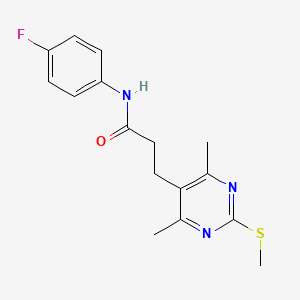

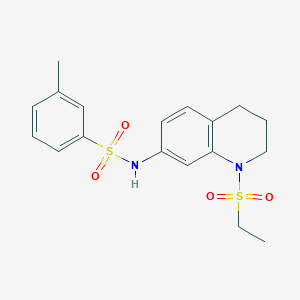
![2-{7-Azabicyclo[2.2.1]heptan-7-yl}-1,3-benzoxazole](/img/structure/B2939168.png)
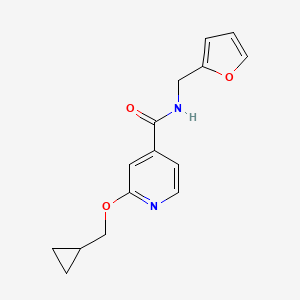
![{[3-(Propan-2-yl)-1,2-oxazol-5-yl]carbamoyl}methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2939170.png)
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide](/img/structure/B2939172.png)

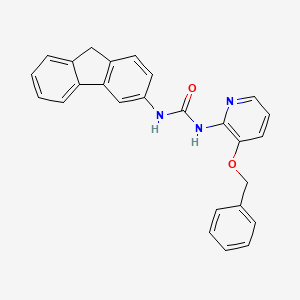
![2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2939177.png)
![2-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B2939179.png)
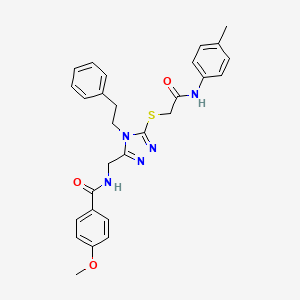
![3-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-(2-ethylphenyl)benzamide](/img/structure/B2939181.png)
